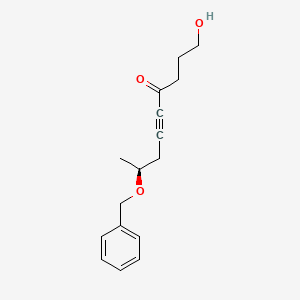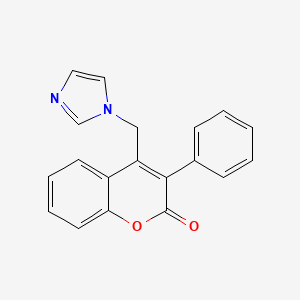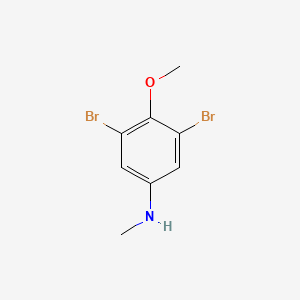
3,5-Dibromo-4-methoxy-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of 4-methoxytoluene to introduce a nitro group. This is followed by bromination to add bromine atoms at the 3 and 5 positions. The nitro group is then reduced to an amine, and finally, the amine is methylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities. Key steps include controlled nitration, bromination, reduction, and methylation processes.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The bromine atoms can be reduced to hydrogen under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include the corresponding dehalogenated aniline derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
科学的研究の応用
3,5-Dibromo-4-methoxy-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dibromo-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the methoxy group.
4,5-Dibromo-2-methoxy-N-methylaniline: Similar structure but with different bromine substitution pattern.
Uniqueness
3,5-Dibromo-4-methoxy-N-methylaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties compared to other similar compounds.
特性
CAS番号 |
827031-52-7 |
|---|---|
分子式 |
C8H9Br2NO |
分子量 |
294.97 g/mol |
IUPAC名 |
3,5-dibromo-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3 |
InChIキー |
PLHZRRPUHPJDSI-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C(=C1)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


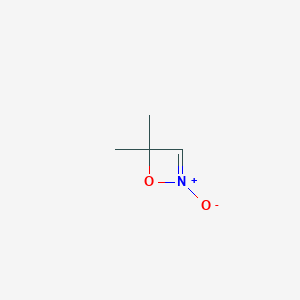
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)
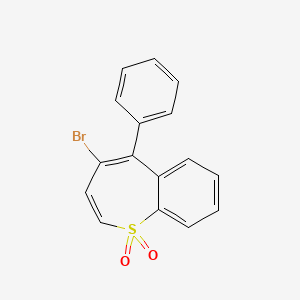
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
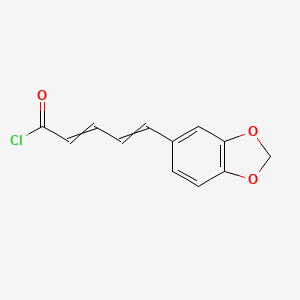
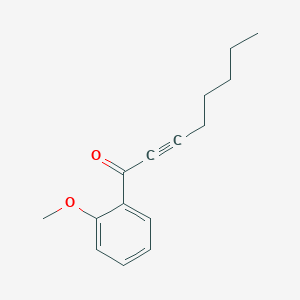
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
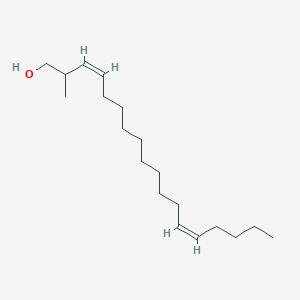
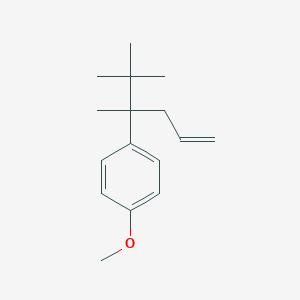
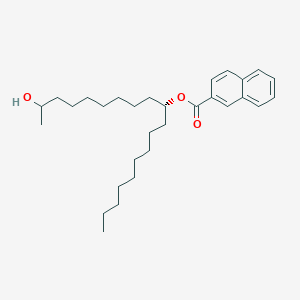
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
